Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 295.29 g/mol. It is recognized for its utility in scientific research, particularly as an intermediate in the synthesis of pharmacologically active compounds such as Roxadustat, which is used to treat anemia associated with chronic kidney disease. The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with hazard statements indicating it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be synthesized through several methods, primarily involving the reaction of various precursors. A notable synthetic route includes the reaction of methyl 2-(chloromethyl)-4-phenoxybenzoate with methyl 2-(4-methylphenylsulfonamido)acetate. This method allows for the introduction of the isoquinoline structure while maintaining the integrity of the functional groups necessary for its biological activity .
The synthesis typically requires controlled conditions to ensure high yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome. The use of catalysts may also be employed to enhance reaction rates and selectivity.
The molecular structure of methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate features a complex arrangement that includes an isoquinoline core, a hydroxyl group, and a phenoxy substituent.
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate participates in various chemical reactions typical for esters and aromatic compounds. It can undergo hydrolysis to yield corresponding acids or alcohols under acidic or basic conditions.
In biochemical contexts, this compound may interact with enzymes involved in metabolic pathways, influencing processes such as oxidative stress response and apoptosis. Its reactions are often characterized by hydrogen bonding and hydrophobic interactions with biomolecules .
As a precursor to Roxadustat, methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate plays a significant role in modulating the body's response to hypoxia by activating hypoxia-inducible factors (HIF). This activation leads to increased erythropoietin production, stimulating red blood cell formation.
The compound’s interaction with HIF pathways suggests its potential in therapeutic applications related to anemia and other conditions associated with low oxygen levels .
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a solid at room temperature. Its stability is maintained when stored in a dry environment at temperatures between 2°C and 8°C.
Key chemical properties include:
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate serves primarily as an intermediate in pharmaceutical synthesis. Its most notable application is in the preparation of Roxadustat, which acts as a hypoxia-inducible factor prolyl hydroxylase inhibitor. This mechanism makes it valuable for increasing erythropoiesis in patients suffering from anemia related to chronic kidney disease.
Additionally, its biochemical properties allow it to be explored further for potential applications in cancer therapy and other diseases where modulation of oxygen levels is crucial .
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.:
CAS No.: 4685-03-4